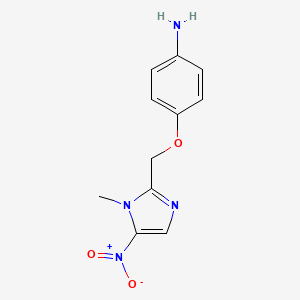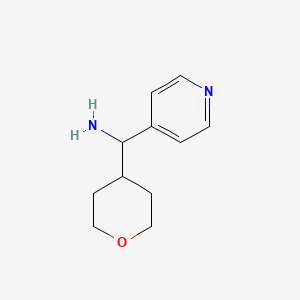
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is an organic compound characterized by a bromine atom attached to the fifth carbon of a pentane backbone, which also contains four hydroxyl groups on the first, second, third, and fourth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol typically involves the following steps:
Starting Material: The synthesis often begins with a pentane derivative that has protected hydroxyl groups.
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Deprotection: The protected hydroxyl groups are then deprotected to yield the final tetraol product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and deprotection processes, optimized for yield and purity. These methods would use continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a pentane-1,2,3,4-tetraol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form pentane-1,2,3,4,5-pentol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Products include pentane-1,2,3,4-tetraone or pentane-1,2,3,4-tetraacid.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: Products include pentane-1,2,3,4,5-pentol or other substituted pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In chemical reactions, the bromine atom and hydroxyl groups are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol: Similar structure but with a chlorine atom instead of bromine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of bromine.
Pentane-1,2,3,4,5-pentol: Similar structure but with an additional hydroxyl group instead of a halogen atom.
Uniqueness
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or hydroxyl groups. This makes it a valuable compound for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C5H11BrO4 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
(2S,3S,4S)-5-bromopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11BrO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
XYWBUTVJQGOAGJ-MROZADKFSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](CBr)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CBr)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)




